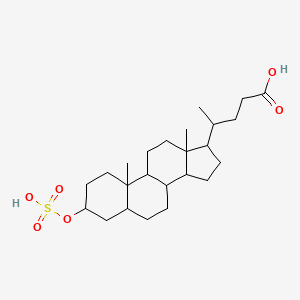![molecular formula C10H16O2 B12296037 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane CAS No. 71899-16-6](/img/structure/B12296037.png)
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7-Trimethyl-4,9-dioxatricyclo[33102,7]nonane is a complex organic compound with the molecular formula C10H16O2 It is known for its unique tricyclic structure, which includes two oxygen atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of new functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The compound’s tricyclic structure and functional groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,7-Trimethyl-2,9-dioxatricyclo[3.3.1.04,7]nonane
- 3,3,7-Trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane
Uniqueness
Compared to similar compounds, 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane stands out due to its specific arrangement of oxygen atoms and methyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
71899-16-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane |
InChI |
InChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
SHTFZHTWSLHVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C3CC2(CC(O3)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



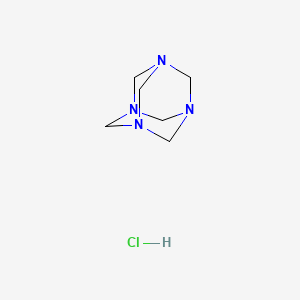
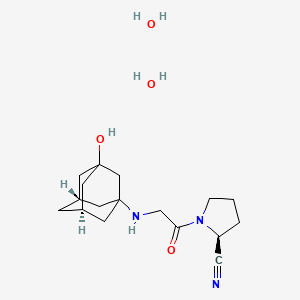
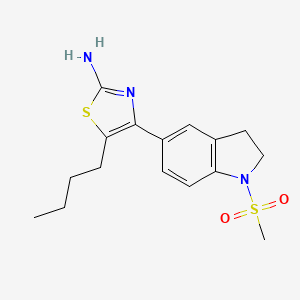
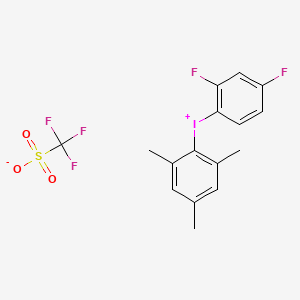
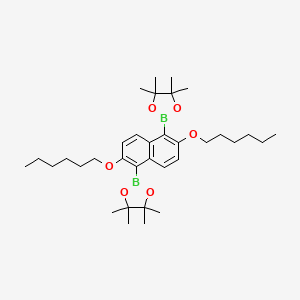

![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)
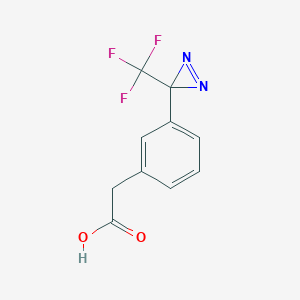
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
